BRN 3987057

Description

These compounds exhibit room-temperature phosphorescence (RTP) when encapsulated in β-CD, a phenomenon influenced by the presence of alcohols and other co-solutes. BRN 3987057 is hypothesized to share analogous photophysical behavior but may differ in stability, emission intensity, or sensitivity to molecular interactions due to variations in substituents or molecular geometry.

Properties

CAS No. |

19064-51-8 |

|---|---|

Molecular Formula |

C18H18ClNO3 |

Molecular Weight |

331.8 g/mol |

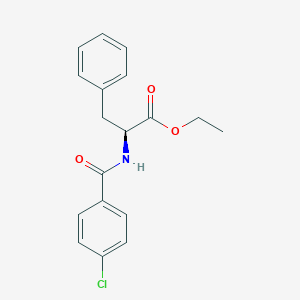

IUPAC Name |

ethyl (2S)-2-[(4-chlorobenzoyl)amino]-3-phenylpropanoate |

InChI |

InChI=1S/C18H18ClNO3/c1-2-23-18(22)16(12-13-6-4-3-5-7-13)20-17(21)14-8-10-15(19)11-9-14/h3-11,16H,2,12H2,1H3,(H,20,21)/t16-/m0/s1 |

InChI Key |

PAUVWPUAHFECOS-INIZCTEOSA-N |

SMILES |

CCOC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)Cl |

Isomeric SMILES |

CCOC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)Cl |

Canonical SMILES |

CCOC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)Cl |

Synonyms |

ethyl (2S)-2-[(4-chlorobenzoyl)amino]-3-phenyl-propanoate |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BRN 3987057 typically involves the following steps:

Formation of the Chlorobenzoyl Intermediate: The initial step involves the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride.

Amidation Reaction: The 4-chlorobenzoyl chloride is then reacted with (2S)-2-amino-3-phenylpropanoic acid in the presence of a base such as triethylamine to form the amide intermediate.

Esterification: The final step involves the esterification of the amide intermediate with ethanol in the presence of a catalyst such as sulfuric acid to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2S)-2-[(4-chlorobenzoyl)amino]-3-phenylpropanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoyl group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

Ethyl (2S)-2-[(4-chlorobenzoyl)amino]-3-phenylpropanoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of BRN 3987057 involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

A comparative analysis of BRN 3987057 and related compounds is summarized in Table 1.

*Hypothetical structure based on naphthalene analogs.

Photophysical Behavior

This compound is theorized to exhibit RTP when encapsulated in β-CD, similar to 1-BrN . Key differences include:

- Alcohol Sensitivity: 1-BrN shows maximal RTP with pentanol due to optimal steric compatibility in β-CD cavities . This compound may require longer-chain alcohols (e.g., hexanol) for similar effects, depending on halogen size (e.g., Cl vs. Br).

- Emission Quenching : Halogen type (Br vs. Cl) and position influence intersystem crossing efficiency. Bromine’s heavy-atom effect enhances phosphorescence in 1-BrN, whereas chlorine (if present in this compound) may yield weaker emission .

Stability and Host-Guest Interactions

The stability of β-CD inclusion complexes depends on guest molecule size and hydrophobicity. For 1-BrN, ternary complexes (1-BrN:β-CD:alcohol) exhibit stability constants (~10³ M⁻¹) that decrease with alcohol chain length beyond pentanol . This compound’s stability may follow a similar trend but could differ due to altered van der Waals interactions or steric hindrance.

Analytical Characterization

While spectroscopic data for this compound are unavailable, methods from analogous studies include:

- NMR Spectroscopy : ¹H and ¹³C NMR for structural confirmation .

- Mass Spectrometry : ESI-LRMS and HRMS for molecular weight validation .

- Elemental Analysis : Confirmation of halogen content (e.g., Br or Cl) .

Research Findings and Implications

- Mechanistic Insights: The phosphorescence of this compound in β-CD systems likely arises from restricted molecular motion and reduced non-radiative decay, as observed in 1-BrN .

- Applications: Potential use in chemical sensing or environmental monitoring, leveraging its RTP properties .

- Limitations : Lower stability constants compared to 1-BrN could limit practical utility unless optimized via co-solvent selection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.